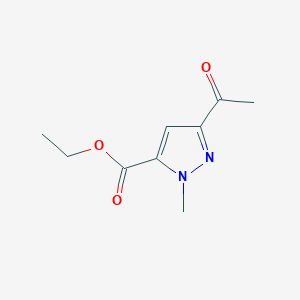
4-(Bromomethyl)pyrimidine hydrobromide
Übersicht
Beschreibung
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It has a molecular weight of 252.93 and its empirical formula is C6H6BrN·HBr .
Synthesis Analysis
This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It may be used in the preparation of various compounds such as 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine .Molecular Structure Analysis
The SMILES string representation of the molecule is Br[H].BrCc1ccncc1 . The InChI key is VAJUUDUWDNCECT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 185.0 to 191.0 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Nucleoside Analogs
4-(Bromomethyl)pyrimidine hydrobromide: is utilized in the synthesis of nucleoside analogs, which are vital components in antiviral and anticancer drugs. For instance, it can be used to prepare modified uridine and thymidine derivatives that mimic the natural nucleosides in DNA but carry specific functional groups that can interfere with DNA replication in pathogens or cancer cells .
Development of Molecular Probes
This compound serves as a precursor in the development of molecular probes used in biochemical assays. These probes can bind to specific enzymes or nucleic acid sequences, allowing researchers to track biological processes or diagnose diseases by detecting the presence of these probes .
Creation of Liquid Crystals
Researchers use 4-(Bromomethyl)pyrimidine hydrobromide to synthesize liquid crystal materials. These materials have applications in display technologies, such as those used in smartphones and televisions, due to their ability to modulate light .
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, this compound is used to create intermediates for organic light-emitting diodes (OLEDs). OLEDs are used in a variety of displays and lighting systems because of their high efficiency and quality of light emission .
Polymer Chemistry
4-(Bromomethyl)pyrimidine hydrobromide: is involved in the modification of polymers. By attaching pyrimidine groups to polymer chains, researchers can alter the physical properties of the material, such as thermal stability and solubility, which is beneficial for industrial applications .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize small molecules that can act as pharmaceutical agents. These agents can be designed to target specific proteins or pathways involved in diseases, leading to the development of new medications .
Safety and Hazards
4-(Bromomethyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
4-(Bromomethyl)pyrimidine hydrobromide, as a bromomethyl compound, likely interacts with its targets through alkylation. Alkylation involves the transfer of an alkyl group from the bromomethyl compound to its target molecule. This can result in changes to the target molecule’s structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)pyrimidine hydrobromide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
Eigenschaften
IUPAC Name |
4-(bromomethyl)pyrimidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.BrH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXGELXMMJWSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855939 | |
| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyrimidine hydrobromide | |
CAS RN |
1373223-84-7 | |
| Record name | 4-(Bromomethyl)pyrimidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1376979.png)


![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)




![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)
